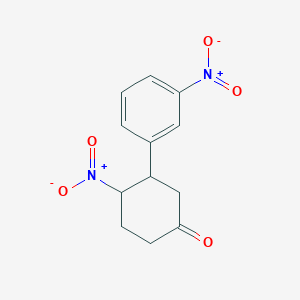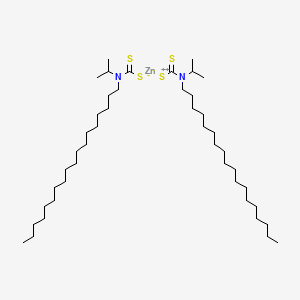
Zinc isopropyloctadecyldithiocarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zinc isopropyloctadecyldithiocarbamate is a chemical compound that belongs to the class of zinc dithiocarbamates. These compounds are known for their diverse applications, particularly in the rubber industry as accelerators for vulcanization. This compound is characterized by its unique molecular structure, which includes zinc coordinated to isopropyl and octadecyl groups through dithiocarbamate ligands.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of zinc isopropyloctadecyldithiocarbamate typically involves the reaction of zinc salts with isopropyloctadecyldithiocarbamate ligands. One common method is to react zinc chloride with sodium isopropyloctadecyldithiocarbamate in an aqueous medium. The reaction is usually carried out at room temperature, and the product is precipitated out, filtered, and dried.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous stirring to ensure complete reaction. The product is then subjected to purification processes such as recrystallization to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
Zinc isopropyloctadecyldithiocarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form zinc oxide and other by-products.
Substitution: It can undergo substitution reactions where the dithiocarbamate ligands are replaced by other ligands.
Decomposition: At high temperatures, it decomposes to release zinc sulfide and organic by-products.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide and other peroxides are commonly used for oxidation reactions.
Substitution Reagents: Halides and other nucleophiles can be used for substitution reactions.
Decomposition Conditions: High temperatures (above 200°C) are typically required for decomposition.
Major Products
Oxidation: Zinc oxide and organic sulfides.
Substitution: New zinc complexes with different ligands.
Decomposition: Zinc sulfide and various organic compounds.
Wissenschaftliche Forschungsanwendungen
Zinc isopropyloctadecyldithiocarbamate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in polymerization reactions and as a stabilizer in the production of plastics.
Biology: Investigated for its potential antimicrobial properties and its role in biological systems.
Medicine: Explored for its potential use in drug delivery systems and as an anticancer agent.
Industry: Widely used in the rubber industry as an accelerator for vulcanization, improving the mechanical properties of rubber products.
Wirkmechanismus
The mechanism of action of zinc isopropyloctadecyldithiocarbamate involves its ability to coordinate with metal ions and organic molecules. The dithiocarbamate ligands provide a strong binding affinity to metals, which can enhance catalytic activity in various reactions. In biological systems, it can interact with enzymes and proteins, potentially inhibiting their activity or altering their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Zinc diethyldithiocarbamate
- Zinc dimethyldithiocarbamate
- Zinc dibutyldithiocarbamate
Comparison
Zinc isopropyloctadecyldithiocarbamate is unique due to its long alkyl chain (octadecyl group), which imparts different physical and chemical properties compared to other zinc dithiocarbamates. This long chain can enhance its solubility in organic solvents and its compatibility with various polymers, making it particularly useful in the rubber industry.
Eigenschaften
CAS-Nummer |
33516-09-5 |
|---|---|
Molekularformel |
C44H88N2S4Zn |
Molekulargewicht |
838.8 g/mol |
IUPAC-Name |
zinc;N-octadecyl-N-propan-2-ylcarbamodithioate |
InChI |
InChI=1S/2C22H45NS2.Zn/c2*1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23(21(2)3)22(24)25;/h2*21H,4-20H2,1-3H3,(H,24,25);/q;;+2/p-2 |
InChI-Schlüssel |
XIRMSEKPPCLFNS-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCN(C(C)C)C(=S)[S-].CCCCCCCCCCCCCCCCCCN(C(C)C)C(=S)[S-].[Zn+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


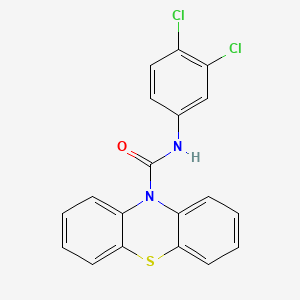
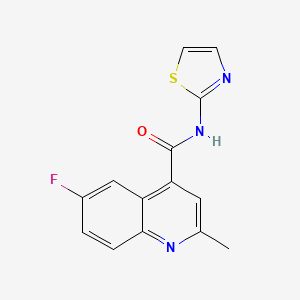
![2-[(2-Methoxyphenoxy)methyl]-5-pyrrolidin-1-yl-1,3-oxazole-4-carbonitrile](/img/structure/B14169739.png)
![4-chloro-N-{[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B14169745.png)
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 6-bromo-3-(iodomethyl)-, 1,1-dimethylethyl ester](/img/structure/B14169749.png)

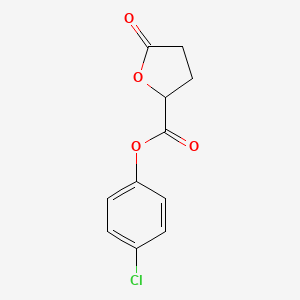
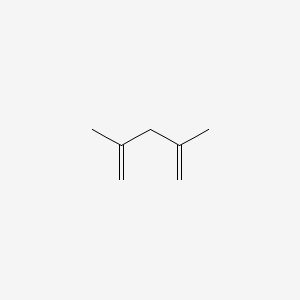
![2-(3,4-Dihydro-2(1H)-isoquinolinyl)-1-(1,3,4,5-tetrahydro-8-methyl-2H-pyrido[4,3-b]indol-2-yl)ethanone](/img/structure/B14169763.png)


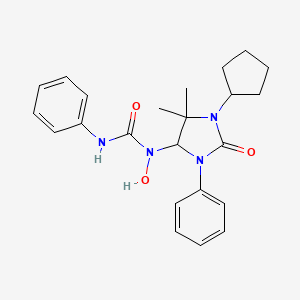
![2-(2,6-Dichlorophenyl)-3-[(furan-2-yl)methyl]-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B14169798.png)
